REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12](=[O:13])[CH:11]=[CH:10][C:9]2=[O:14])[CH:5]=[CH:6][CH:7]=1.[N:15]#[C:16]Br.CC(C)=O.C(N(CC)CC)C>O>[O:13]=[C:12]1[CH:11]=[CH:10][C:9](=[O:14])[N:8]1[C:4]1[CH:3]=[C:2]([O:1][C:16]#[N:15])[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
0.18 mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)N1C(C=CC1=O)=O
|
Name
|
|
Quantity
|
20.02 g
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
18.31 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
so as to maintain the reaction temperature at -5° to -4° C
|
Type
|
TEMPERATURE
|
Details
|
the reactor was maintained at -5° to -3° C. for an additional thirty minutes (1800 s)
|
Duration
|
1800 s
|
Type
|
EXTRACTION
|
Details
|
the water and product mixture was multiply extracted with three 100 milliliter volumes of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The combined methylene chloride extract
|
Type
|
WASH
|
Details
|
was washed with 500 milliliters of 0.05 percent aqueous hydrochloric acid
|
Type
|
WASH
|
Details
|
by washing with 500 milliliters of deionized water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then drying over anhydrous sodium sulfate
|
Type
|
EXTRACTION
|
Details
|
The dry methylene chloride extract
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed by rotary evaporation under vacuum for 60 minutes at 60° C
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl cyanate (34.25 grams) was recovered in 88.9 percent yield as a light tan colored powder
|
Reaction Time |
300 s |
Name
|
|
Type
|
|
Smiles
|
O=C1N(C(C=C1)=O)C=1C=C(C=CC1)OC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |